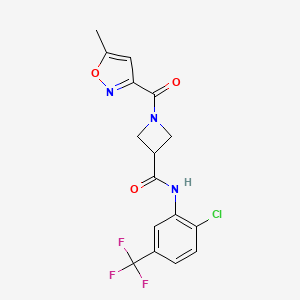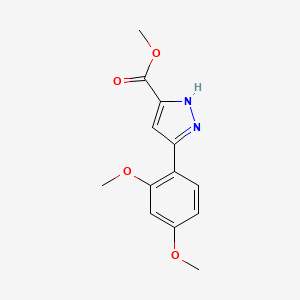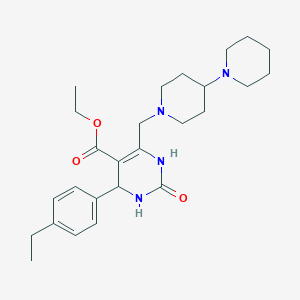
Ethyl 6-(1,4'-bipiperidin-1'-ylmethyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(1,4'-bipiperidin-1'-ylmethyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H38N4O3 and its molecular weight is 454.615. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Analysis
Ethyl 6-(1,4'-bipiperidin-1'-ylmethyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives, particularly those bearing fluoro groups on the chromone ring, displayed potent antibacterial activity. Additionally, some derivatives exhibited comparable antifungal activity to standard drugs like miconazole. Molecular docking studies were conducted to understand the binding interactions and mode of action of these compounds (Tiwari et al., 2018).
Synthesis Methodologies
Various synthesis methods for this compound and its derivatives have been explored. For instance, microwave-mediated, catalyst- and solvent-free conditions were used for regioselective Biginelli reactions to synthesize novel tetrahydropyrimidines (Harikrishnan et al., 2013). Another study reported the solvent-free synthesis of similar derivatives using Triethyl ammonium sulphate as an eco-friendly catalyst (Nikalje et al., 2017).
Anticancer Activity
Some derivatives of this compound have shown promising anticancer activities. They were evaluated against various human cancer cell lines, with specific compounds demonstrating significant potential (Valeru et al., 2018).
Thermodynamic and Structural Properties
Studies have been conducted to understand the thermodynamic and structural properties of these derivatives. These include combustion energies, enthalpies of formation, and crystal structure analyses, contributing to a deeper understanding of the physical and chemical characteristics of these compounds (Klachko et al., 2020).
Binding Analysis
Research on the binding interactions of certain pyrimidine derivatives with biological molecules like bovine serum albumin has been conducted. This helps in understanding the drug-protein interactions, essential for developing effective pharmaceuticals (Pisudde et al., 2018).
properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O3/c1-3-19-8-10-20(11-9-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-16-12-21(13-17-29)30-14-6-5-7-15-30/h8-11,21,24H,3-7,12-18H2,1-2H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWYDQOUHWXNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)N4CCCCC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(diethylamino)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2743288.png)





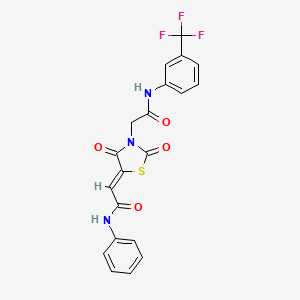
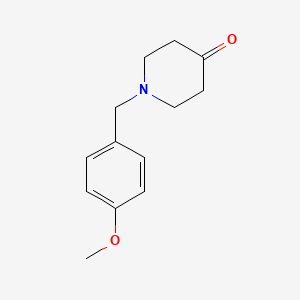
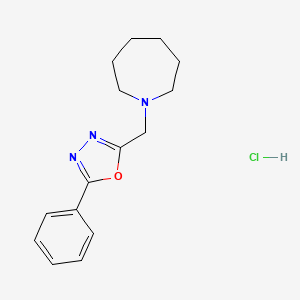
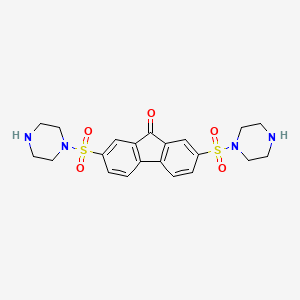

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
